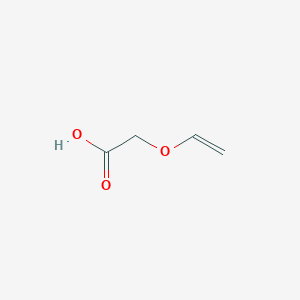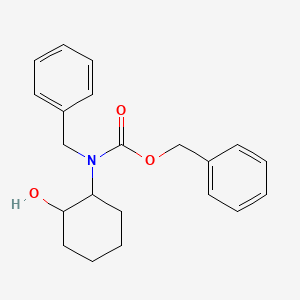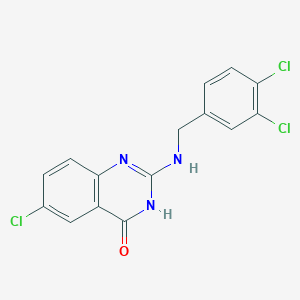
2-(Vinyloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Vinyloxy)acetic acid is an organic compound characterized by the presence of a vinyl ether group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Vinyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of vinyl acetate with acetic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of ethylene and acetic acid as starting materials. The reaction is carried out in the presence of oxygen and a palladium catalyst, which promotes the formation of the vinyl ether group. The process includes steps for reaction, separation, and purification to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Vinyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted vinyl ethers.
Wissenschaftliche Forschungsanwendungen
2-(Vinyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 2-(Vinyloxy)acetic acid involves its ability to undergo polymerization and form cross-linked networks. The vinyl ether group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, including proteins and cell membranes, making them useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Vinyloxy)ethyl acetate: Similar in structure but contains an acetate group instead of an acetic acid moiety.
Vinyl acetate: Contains a vinyl group attached to an acetate group, commonly used in the production of polyvinyl acetate.
Uniqueness
2-(Vinyloxy)acetic acid is unique due to its combination of a vinyl ether group and an acetic acid moiety, which imparts distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in polymer chemistry and materials science.
Eigenschaften
Molekularformel |
C4H6O3 |
|---|---|
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
2-ethenoxyacetic acid |
InChI |
InChI=1S/C4H6O3/c1-2-7-3-4(5)6/h2H,1,3H2,(H,5,6) |
InChI-Schlüssel |
RPYQPOCMVAEGHP-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)

![N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
![tert-butyl N-[4-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14789585.png)
![Disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14789589.png)
![Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate](/img/structure/B14789593.png)
![8-Hydroxy-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B14789594.png)

![2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14789607.png)

![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)
![1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B14789615.png)
